

allo-hydroxycitric acid lactone CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allo-hydroxycitric acid lactone*

Cat. No.: *B1234435*

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An In-depth Technical Guide to allo-Hydroxycitric Acid Lactone

This technical guide provides a comprehensive overview of **allo-hydroxycitric acid lactone**, a key bioactive compound found in *Hibiscus sabdariffa*. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols for its isolation and quantification, and its known biological signaling pathways.

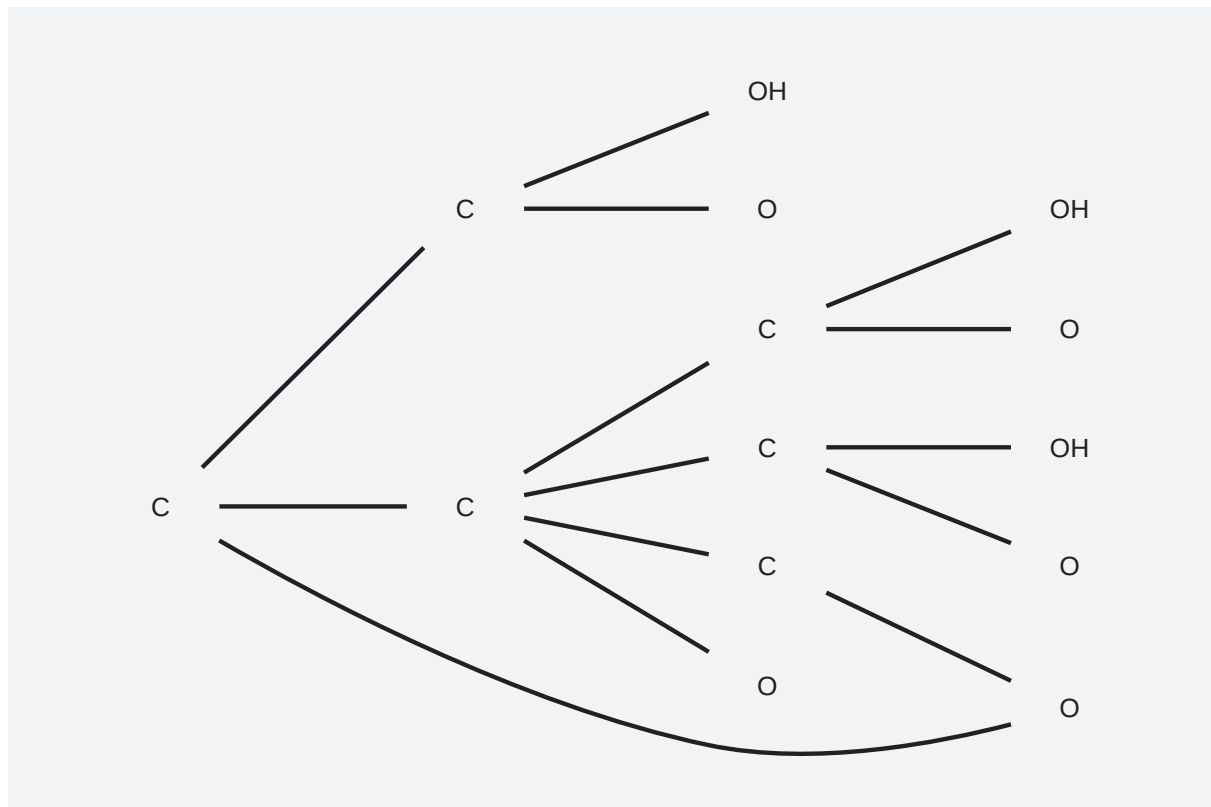
Chemical Identity and Properties

CAS Number: 469-72-7

Synonyms: Hibiscus lactone, Hibiscus acid lactone

Allo-hydroxycitric acid lactone is a naturally occurring derivative of citric acid.^{[1][2]} It is one of the four stereoisomers of hydroxycitric acid.^{[2][3]}

Chemical Structure



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Caption: 2D structure of **allo-hydroxycitric acid lactone**.

Physicochemical Properties

Quantitative experimental data for some physical properties of **allo-hydroxycitric acid lactone**, such as melting and boiling points, are not readily available in the public literature. However, key computed and available data are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₇	[4]
Molecular Weight	190.11 g/mol	[4]
IUPAC Name	(2S,3R)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid	[4]
Solubility	Soluble in DMSO (up to 250 mg/mL for the related (-)-lactone).[5] Freely soluble in methanol and water; insoluble in chloroform and petroleum ether (for the related (-)-lactone).[6]	
pKa (of parent acid)	The parent compound, allo-2-hydroxycitric acid, has three carboxylic acid groups with multiple pKa values.[7] The lactone form does not possess a free carboxylic acid at the lactonized position.	

Experimental Protocols

Extraction and Purification from *Hibiscus sabdariffa*

The following protocol outlines a representative method for the extraction and purification of **allo-hydroxycitric acid lactone** from the dried calyces of *Hibiscus sabdariffa*.

2.1.1. Materials and Reagents

- Dried calyces of *Hibiscus sabdariffa*
- Deionized (DI) water
- Methanol

- Acetic acid
- Silica gel for column chromatography
- Rotary evaporator
- Freeze-dryer
- Filtration apparatus

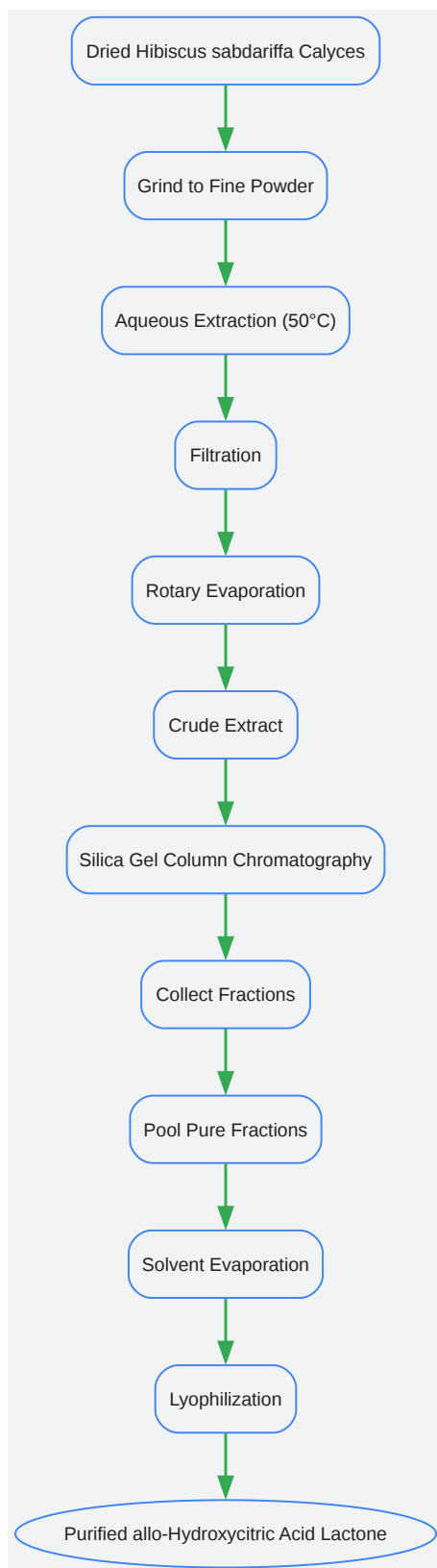
2.1.2. Extraction Procedure

- Grind the dried calyces of *Hibiscus sabdariffa* to a fine powder.
- Suspend the powder in acidified water (e.g., water adjusted to a low pH with a suitable acid) in a flask.
- Heat the suspension in a water bath at approximately 50°C for an optimal duration to facilitate extraction.
- Filter the mixture using a Whatman filter paper to separate the extract from the solid plant material.[8]
- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

2.1.3. Purification by Column Chromatography

- Prepare a silica gel column.
- Dissolve the crude extract in a minimal amount of the elution solvent.
- Load the dissolved extract onto the prepared silica gel column.
- Elute the column with a suitable solvent system, such as a mixture of water, methanol, and acetic acid (e.g., 50:50:1 v/v/v).[9]

- Collect the eluate in fractions and monitor the fractions for the presence of the desired compound (e.g., by thin-layer chromatography).
- Pool the fractions containing pure **allo-hydroxycitric acid lactone**.
- Remove the solvent from the pooled fractions using a rotary evaporator.
- Lyophilize the resulting product to obtain the purified **allo-hydroxycitric acid lactone** as a powder.



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Caption: Experimental workflow for extraction and purification.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of **allo-hydroxycitric acid lactone** in extracts and final products.

2.2.1. Instrumentation and Conditions

- **HPLC System:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., Waters Sunfire C18, 5 μ m, 4.6 x 250 mm) is commonly used.[\[10\]](#)
- **Mobile Phase:** A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of acetonitrile and water, or methanol and an acidic aqueous solution (e.g., 0.01 M phosphoric acid).[\[10\]](#)[\[11\]](#)
- **Flow Rate:** Typically around 0.5-1.0 mL/min.
- **Detection Wavelength:** UV detection at 210 nm is suitable for hydroxycitric acid and its lactone.[\[11\]](#)[\[12\]](#)
- **Injection Volume:** 10-20 μ L.

2.2.2. Sample and Standard Preparation

- Prepare a stock solution of purified **allo-hydroxycitric acid lactone** of a known concentration in the mobile phase or a suitable solvent.
- Generate a series of calibration standards by serially diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 μ m syringe filter to remove any particulate matter.[\[12\]](#)

2.2.3. Analysis and Quantification

- Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample into the HPLC system.
- Identify the peak corresponding to **allo-hydroxycitric acid lactone** based on its retention time compared to the standard.
- Quantify the amount of **allo-hydroxycitric acid lactone** in the sample by interpolating its peak area on the calibration curve.

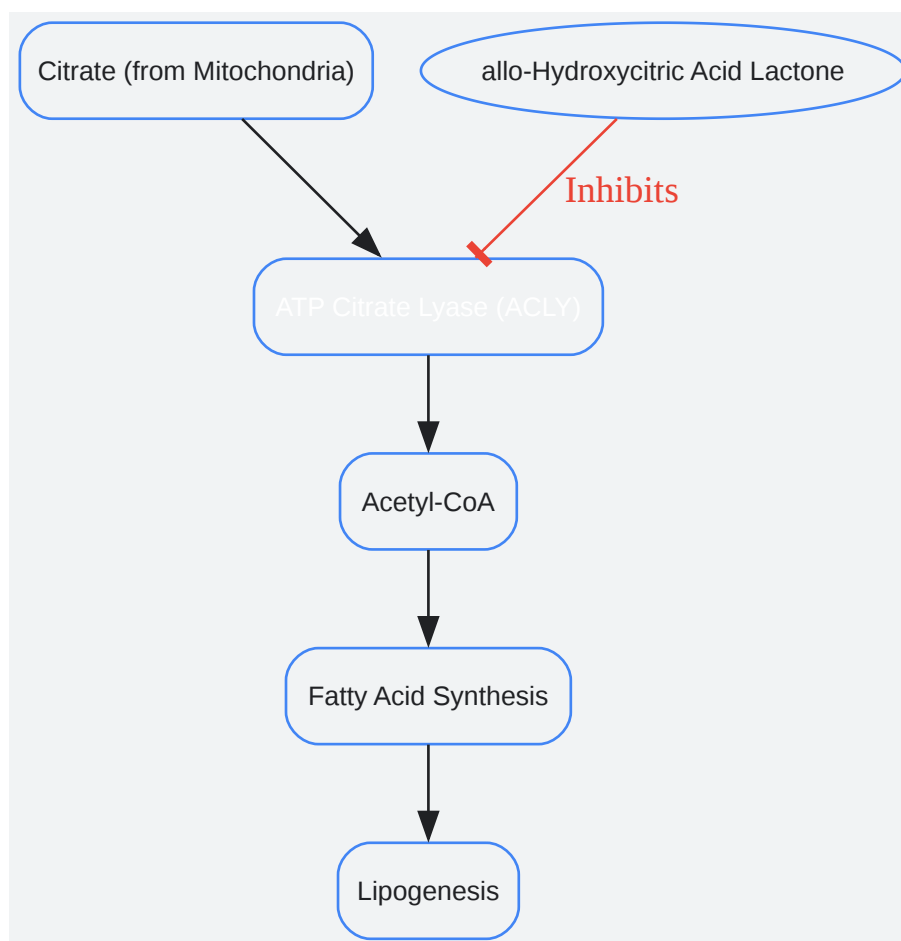
Biological Activity and Signaling Pathways

The primary biological effect of hydroxycitric acid and its lactones is the modulation of lipid metabolism.^{[2][13]} This is primarily achieved through the inhibition of ATP citrate lyase.^[13]

Inhibition of ATP Citrate Lyase (ACLY)

Allo-hydroxycitric acid acts as a competitive inhibitor of ATP citrate lyase (ACLY).^{[13][14]} ACLY is a key enzyme in the de novo synthesis of fatty acids. It catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate in the cytoplasm. The resulting acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.

By inhibiting ACLY, **allo-hydroxycitric acid lactone** reduces the available pool of cytosolic acetyl-CoA, thereby limiting fatty acid synthesis and lipogenesis.^[5]



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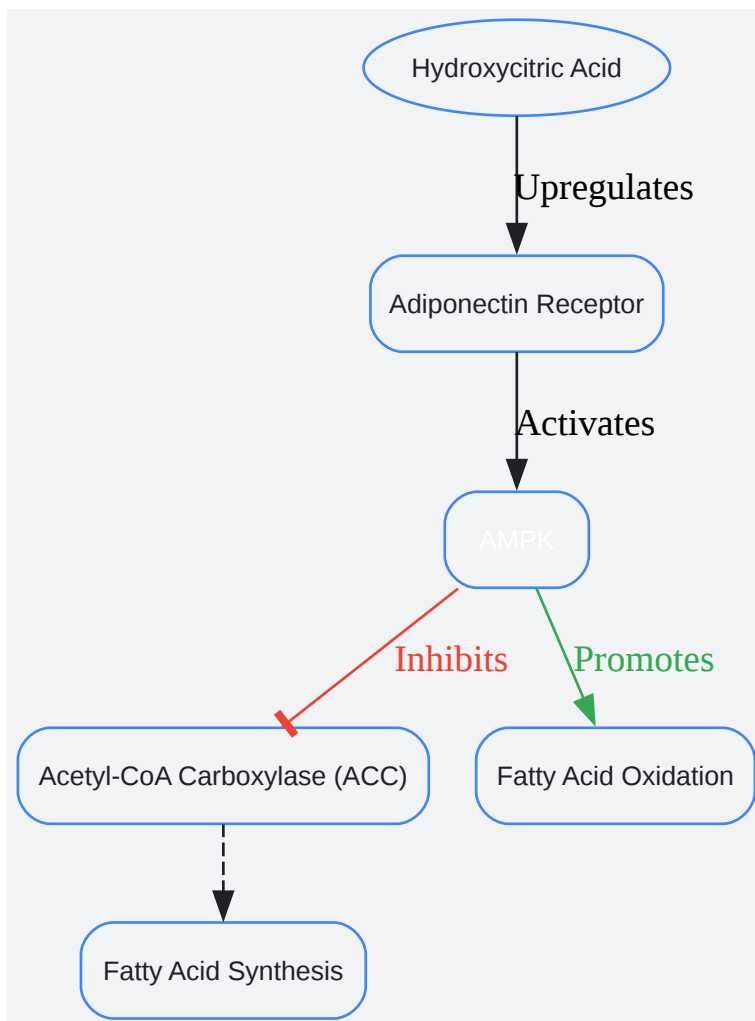
Caption: Inhibition of ATP Citrate Lyase by allo-HCA Lactone.

Activation of the Adiponectin-AMPK Signaling Pathway

Research on (-)-hydroxycitric acid has shown that it can also influence lipid metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.^{[15][16]} Since the lactone form exists in equilibrium with the open-chain acid in biological systems, this pathway is likely relevant for **allo-hydroxycitric acid lactone** as well.

AMPK is a crucial energy sensor in cells. Its activation initiates a cascade of events that promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes (like fatty acid synthesis). The activation of AMPK by hydroxycitric acid may be linked to an increase in adiponectin receptor expression.^[16]

Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further reducing lipogenesis.



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Caption: Potential involvement of the Adiponectin-AMPK pathway.

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- To cite this document: BenchChem. [allo-hydroxycitric acid lactone CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234435#allo-hydroxycitric-acid-lactone-cas-number-and-chemical-properties]

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